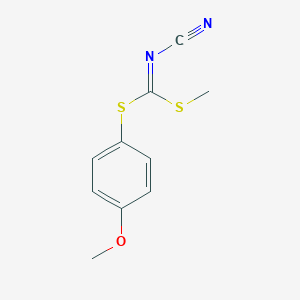

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate

描述

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol . It is also known by other names such as 4-Methoxyphenyl methyl cyanocarbonodithioimidate and Carbonodithioimidic acid, N-cyano-, 4-methoxyphenyl methyl ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate typically involves the reaction of 4-methoxyphenyl isothiocyanate with methylamine and cyanogen chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

化学反应分析

Types of Reactions

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives depending on the specific reagents and conditions used .

科学研究应用

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:

作用机制

The mechanism of action of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways . For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes . Additionally, it can modulate signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects .

相似化合物的比较

Similar Compounds

4-Methoxyphenyl isothiocyanate: A precursor in the synthesis of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate.

4-Methoxyphenyl methyl cyanodithioimidocarbonate: A structurally related compound with similar chemical properties.

4-Methoxyphenyl methyl thiocyanate: Another related compound used in similar applications.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

生物活性

(4-Methoxyphenyl) methyl cyanocarbonimidodithioate, a compound with the molecular formula C10H10N2OS2 and a molecular weight of 238.33 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : [(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

- CAS Number : 152381-97-0

- Molecular Weight : 238.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an inhibitor of various enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. Such interactions can lead to significant effects on cellular processes, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 14 | 16 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | ROS generation |

Comparative Analysis with Similar Compounds

When compared to structurally related compounds, such as 4-methoxyphenyl isothiocyanate and 4-methoxyphenyl methyl thiocyanate, this compound displays unique properties that enhance its biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-Methoxyphenyl isothiocyanate | Moderate | Low |

| 4-Methoxyphenyl methyl thiocyanate | Low | Moderate |

Research Findings and Applications

- Antiviral Activity : Preliminary studies suggest potential antiviral effects against certain viruses, warranting further investigation into its application as an antiviral agent.

- Therapeutic Potential : Ongoing research aims to explore the compound's efficacy in treating diseases associated with oxidative stress and inflammation.

- Industrial Applications : Beyond its biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Methoxyphenyl) methyl cyanocarbonimidodithioate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., xylene for high-temperature reactions) and catalysts (acidic/basic conditions) to enhance condensation efficiency. For example, analogous compounds with methoxyphenyl groups were synthesized via condensation of 2-aminobenzene thiols with methyl glycidate derivatives, achieving improved yields through stepwise temperature control and inert atmospheres . Purification can be achieved via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) to isolate the target compound .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm substitution patterns and sulfur/cyanide moieties. Mass spectrometry (ESI-TOF) provides molecular weight validation (expected ) .

- Crystallography : Single-crystal X-ray diffraction (XRD) with SHELXL refinement resolves bond angles and lattice parameters. Recent SHELXL updates allow improved handling of disordered sulfur atoms, critical for accurate dithioate group modeling .

Q. What are the standard protocols for preliminary biological activity screening of this compound?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) at concentrations ranging from 1–100 µM. Compare results with structurally similar compounds (e.g., nitro-substituted derivatives showing IC values < 10 µM) . For antimicrobial testing, use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control .

Advanced Research Questions

Q. How can contradictory reports on the biological activities of this compound be resolved?

- Methodological Answer : Address discrepancies by standardizing assay conditions (e.g., cell line origin, serum concentration, incubation time) and verifying compound stability (e.g., HPLC purity checks post-assay). For instance, nitro-substituted analogs showed variable cytotoxicity due to metabolic activation differences in cell models . Cross-validate findings using orthogonal assays (e.g., apoptosis markers like caspase-3 alongside cytotoxicity data) .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of derivatives with modified substituents?

- Methodological Answer :

- Systematic Substitution : Replace the methoxy group with halogens (e.g., fluoro in CAS 152382-01-9) or electron-withdrawing groups (e.g., nitro) to assess electronic effects on bioactivity .

- Computational Modeling : Perform DFT calculations to correlate substituent Hammett constants () with observed activity trends. For example, trifluoromethyl analogs (CAS 2627-53-4) exhibited enhanced lipophilicity and membrane permeability .

- Biological Profiling : Test derivatives against enzyme targets (e.g., topoisomerase II for anticancer activity) to identify mechanistic pathways .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer : Optimize crystallization by screening solvent mixtures (e.g., DCM/hexane) and employing slow evaporation techniques. For sulfur-containing compounds, consider adding stabilizing agents (e.g., thiourea) to reduce disorder. Recent SHELXL features, such as TWIN and HKLF5 commands, improve refinement of twinned crystals or high-symmetry space groups .

Q. What advanced analytical techniques are suitable for studying degradation products or metabolic pathways of this compound?

- Methodological Answer :

- LC-MS/MS : Monitor in vitro metabolic stability using liver microsomes (e.g., human CYP450 isoforms) to identify primary metabolites (e.g., demethylation or sulfoxide formation) .

- Isotope Labeling : Use -labeled analogs to track degradation pathways in environmental studies (e.g., hydrolysis in aqueous buffers at varying pH) .

Q. Data Contradiction and Validation

Q. How should researchers validate conflicting data on the compound’s physicochemical properties (e.g., pKa, solubility)?

- Methodological Answer : Reproduce measurements under controlled conditions:

- pKa : Use potentiometric titration in aqueous-organic solvent systems (e.g., water/DMSO) to account for low solubility. Predicted pKa values (e.g., −6.21 ± 0.50) should be cross-checked with experimental UV-Vis spectroscopy .

- Solubility : Employ shake-flask methods with HPLC quantification. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers .

属性

IUPAC Name |

[(4-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-13-8-3-5-9(6-4-8)15-10(14-2)12-7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSGUYYVNOJHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375663 | |

| Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-97-0 | |

| Record name | (4-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。